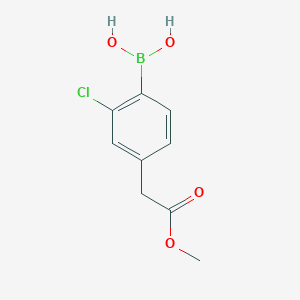
(2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid
Cat. No. B3320688
Key on ui cas rn:
1259022-52-0
M. Wt: 228.44 g/mol
InChI Key: JHDOYJUQIARPRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08188092B2
Procedure details


Sodium periodate (1.967 g, 9.20 mmol) and ammonium acetate (0.709 g, 9.20 mmol) were added to a stirred solution of methyl 2-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (Intermediate 2-7; 0.952 g, 3.07 mmol) in acetone (20 mL) and water (10 mL). The resulting suspension was stirred at ambient temperature for 17 hours. The reaction mixture was diluted with water (50 mL) and extracted with EtOAc (3×250 mL). The organic extracts were combined washed with saturated brine (100 mL), dried over MgSO4, filtered and evaporated to afford 2-chloro-4-(2-methoxy-2-oxoethyl)phenylboronic acid (0.656 g, 94%) as a cream oil which solidified on standing, and was used without further purification.


Quantity
0.952 g
Type
reactant
Reaction Step One





Yield
94%
Identifiers


|
REACTION_CXSMILES
|
I([O-])(=O)(=O)=O.[Na+].C([O-])(=O)C.[NH4+].[Cl:12][C:13]1[CH:14]=[C:15]([CH2:28][C:29]([O:31][CH3:32])=[O:30])[CH:16]=[CH:17][C:18]=1[B:19]1[O:23]C(C)(C)C(C)(C)[O:20]1>CC(C)=O.O>[Cl:12][C:13]1[CH:14]=[C:15]([CH2:28][C:29]([O:31][CH3:32])=[O:30])[CH:16]=[CH:17][C:18]=1[B:19]([OH:20])[OH:23] |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.967 g
|
|
Type
|
reactant
|
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0.709 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
|
Name
|
|
|
Quantity
|
0.952 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1B1OC(C(O1)(C)C)(C)C)CC(=O)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1B1OC(C(O1)(C)C)(C)C)CC(=O)OC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting suspension was stirred at ambient temperature for 17 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (3×250 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic extracts were combined washed with saturated brine (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
17 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=CC(=C1)CC(=O)OC)B(O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.656 g | |
| YIELD: PERCENTYIELD | 94% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
